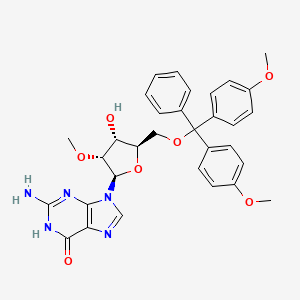

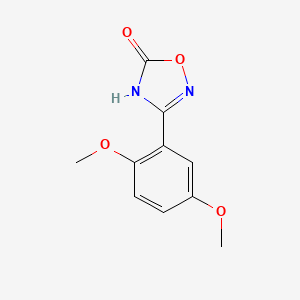

![molecular formula C8H16N2O2 B1449891 (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 1419076-01-9](/img/structure/B1449891.png)

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Descripción general

Descripción

The compound is a type of spiro compound . Spiro compounds are a class of organic compounds that have a unique structure consisting of two or more rings that share a single atom . They are often used in the synthesis of biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine” were not found, related spiro compounds have been synthesized through various methods. For instance, the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was achieved by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

One of the early studies involving derivatives of 1,4-dioxa-8-azaspiro[4.5]decane focused on synthesizing compounds with potential as dopamine agonists. However, the synthesized spirodecane derivatives did not show central nervous system activity, though one analogue exhibited significant dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).

Mass Spectrometric Studies

A study on the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane revealed a prominent peak at m/e 87, leading to insights into the fragmentation mechanisms of ethylenedioxy ketals (Solomons, 1982).

Antibacterial Applications

Research on 7,9-diphenyl derivatives of 1,4-dioxa-8-azaspiro[4.5]decane indicated potential antibacterial activity. These compounds were evaluated against various bacterial species, with some exhibiting excellent in vitro antibacterial efficacy (Natarajan et al., 2021).

Structural Elucidation in Drug Candidates

An antitubercular drug candidate, BTZ043, which includes a 1,4-dioxa-8-azaspiro[4.5]decane side chain, underwent extensive structural study using X-ray, NMR, and DFT methods. This research is vital for understanding the drug's behavior and potential medicinal applications (Richter et al., 2022).

Nonlinear Optical Material Development

1,4-Dioxa-8-azaspiro[4.5]decane derivatives were investigated as materials for nonlinear optical devices. The research included synthesis, characterization, and evaluation of optical properties, highlighting their potential in developing frequency doublers for laser diodes (Kagawa et al., 1994).

Mecanismo De Acción

Target of Action

®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine, also known as Methenamine, primarily targets the urinary tract . It is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

The exact biochemical pathways affected by ®-1,4-Dioxa-8-azaspiro[4It is known that the compound’s bactericidal action is due to its hydrolysis to formaldehyde in the urinary tract, which then exerts an antibacterial effect .

Pharmacokinetics

The pharmacokinetics of ®-1,4-Dioxa-8-azaspiro[4It is known that the compound has low and variable bioavailability due to high first-pass metabolism . It is also known to be 95% bound to plasma proteins .

Result of Action

The primary result of the action of ®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is the reduction of bacterial load in the urinary tract, thereby helping to prevent and treat urinary tract infections .

Action Environment

The action of ®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is influenced by the pH of the urinary tract. The compound is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde, a potent bactericidal agent . Therefore, factors that influence urinary pH, such as diet and certain medications, can potentially impact the efficacy of this compound.

Propiedades

IUPAC Name |

[(7R)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHWJFPMQSLMO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

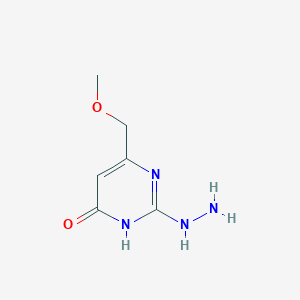

![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)

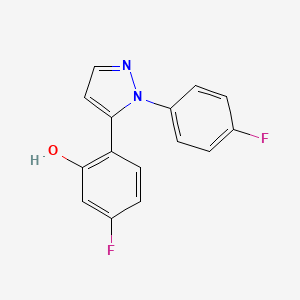

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)

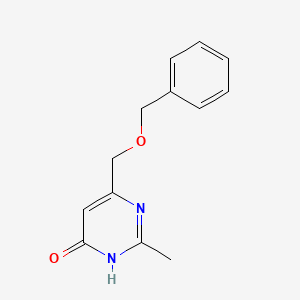

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)

![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)

![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)